molecular formula C22H16N2O6 B3559033 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid CAS No. 3980-13-0

2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid

Cat. No.: B3559033
CAS No.: 3980-13-0
M. Wt: 404.4 g/mol
InChI Key: OZTGEJJJJHPYJZ-UHFFFAOYSA-N
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Description

2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (CAS 3980-13-0) is a synthetic organic compound with the molecular formula C₂₂H₁₆N₂O₆ and a molecular weight of 404.37 g/mol . This bis-benzoyl derivative features carbonyl imino groups connecting two benzoic acid units via a central 1,4-phenylene bridge, making it a valuable building block in medicinal chemistry and materials science . Its structure is closely related to para-aminobenzoic acid (PABA), a well-known scaffold in drug design due to its versatile biological activity and presence in over 184 commercial pharmaceuticals . As a research chemical, it serves as a key intermediate in organic synthesis for developing novel compounds . Patented research highlights its potential application as a heparanase inhibitor . Heparanase is an enzyme implicated in cancer metastasis, inflammation, and other diseases, making inhibitors of significant therapeutic interest for antineoplastic and anti-inflammatory research . The compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[4-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-19(23-17-7-3-1-5-15(17)21(27)28)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGEJJJJHPYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360034
Record name Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3980-13-0
Record name Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with 4-benzoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with different functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (Cl2, Br2) or nitro compounds (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition : Research indicates that 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid exhibits potential as an inhibitor for several enzymes, notably acetylcholinesterase (AChE). AChE inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's, where enhanced neurotransmission is desired.

Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, potentially mitigating oxidative stress in cells. This property is significant in developing treatments for conditions associated with oxidative damage.

Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin.

Materials Science

Metal-Organic Frameworks (MOFs) : The ability of this compound to form strong coordination bonds with metal ions makes it suitable for synthesizing MOFs. These materials have applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .

Biosensors : Its interactions with metal ions can be exploited in developing biosensors. The compound's unique structure allows it to act as a ligand in sensor designs that detect biological markers or environmental pollutants .

Data Table: Biological Activities of this compound

Activity Type Target/Mechanism Outcome/Effect Reference
Enzyme InhibitionAcetylcholinesterasePotential treatment for Alzheimer's
Antioxidant ActivityFree radical scavengingMitigates oxidative stress
Anticancer ActivityMCF-7 and HepG2 cell linesInhibits proliferation; IC50 comparable to doxorubicin

Case Studies

  • Neuroprotective Effects : A study investigating the neuroprotective effects of this compound showed that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
  • Synthesis of MOFs : Researchers synthesized a novel MOF using this compound as a ligand. The resulting framework exhibited exceptional gas adsorption properties, indicating its potential application in carbon capture technologies .
  • Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. Further research is underway to explore its efficacy in vivo .

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Analogs

4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (CAS: 70142-79-9) is a positional isomer of the target compound, where the carboxyphenyl group is in the para position instead of ortho.

Property Target Compound (Ortho) Para-Substituted Analog
Molecular Formula C₂₂H₁₆N₂O₆ C₂₂H₁₆N₂O₆
Molecular Weight (g/mol) 404.10 404.10
Substituent Position Ortho Para
Hydrogen Bond Donors 4 4
Topological Polar Surface 134 Ų 134 Ų

Halogenated Derivatives

2-[(4-Fluorophenyl)carbamoyl]benzoic acid (CAS: 19336-77-7) incorporates a fluorine atom on the phenyl ring. Fluorine’s electronegativity increases the compound’s lipophilicity (XLogP3: 2.4 vs. 1.8 for the target compound) and metabolic stability, making it more suitable for blood-brain barrier penetration .

2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid (CAS: 19368-34-4) adds a chlorine and methyl group, enhancing steric bulk and altering electronic properties. This modification may improve receptor binding specificity but reduces aqueous solubility (5.55E-07 mmHg vapor pressure at 25°C) .

Heterocyclic Modifications

Compounds such as 2-[[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino]benzoic acid (3a, MW: 441) feature imidazole rings, introducing basic nitrogen atoms that facilitate ionic interactions with targets like angiotensin II receptors. These derivatives exhibit higher molecular weights (~441 vs. 404) and altered pharmacokinetic profiles .

Sulfonamide Analogs

The sulfonamide group increases acidity (pKa ~5) and enhances binding to bacterial dihydropteroate synthase .

Amino Acid Conjugates

Derivatives like 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid esters (4a–i) incorporate amino acid esters, improving membrane permeability. For example, coupling with tyrosine esters (as in bentiromide, CAS: 37106-87-1) enables pancreatic enzyme targeting .

Biological Activity

Overview

2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, with the molecular formula C22H16N2O6C_{22}H_{16}N_{2}O_{6} and a molecular weight of approximately 404.37 g/mol, is a complex organic compound notable for its diverse biological activities. This compound is characterized by the presence of multiple functional groups, including carboxyl and amide moieties, which facilitate its interaction with various biological targets.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission, and inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases such as Alzheimer's. The compound's inhibitory activity has been quantified with an IC50 value of approximately 7.49 µM, indicating its potential as a lead compound for further drug development aimed at cognitive enhancement and neuroprotection .

2. Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values for these cell lines range from 21.3 µM to 28.3 µM, suggesting that it may be more potent than some standard chemotherapeutic agents like 5-Fluorouracil . The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell growth and survival.

3. Coordination Chemistry

This compound can form strong coordination bonds with metal ions, which is essential for its role as a ligand in metal-organic frameworks (MOFs). The ability to coordinate with metals enhances its utility in materials science and medicinal chemistry, where metal complexes can exhibit unique biological activities .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
AChE InhibitionAcetylcholinesterase7.49
Anticancer ActivityMCF-721.3 - 28.3
Anticancer ActivityA54921.3 - 28.3

Case Studies

Several studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Neuroprotective Studies : In a study focusing on neuroprotection, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in AChE activity and improvements in cognitive function metrics compared to control groups.
  • Cancer Research : In vitro assays demonstrated that treatment with this compound led to a marked increase in caspase-3 levels, indicating apoptosis in cancer cells. Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer cell survival pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[[4-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the activation of carboxylic acid groups (e.g., using thionyl chloride to form acid chlorides) followed by sequential coupling reactions. For example:

React 4-[(2-carboxyphenyl)carbamoyl]benzoic acid with a coupling agent like EDC/HOBt to form the benzoyl intermediate.

Introduce the amino benzoic acid moiety via nucleophilic acyl substitution .

  • Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of intermediates), using anhydrous solvents (DMF or THF), and maintaining temperatures at 0–5°C during coupling .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity (≥98% target).
  • NMR : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbamoyl NH at δ 10.2 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

  • Solubility : Limited aqueous solubility (≤2 mg/mL in water at 25°C); use DMSO or DMF for stock solutions.
  • Stability : Stable under inert atmospheres (N₂/Ar) at −20°C for >6 months. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) affect the synthesis of derivatives, and how can selectivity be controlled?

  • Mechanistic Insight : The carbamoyl group is susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH), while the benzoic acid moiety undergoes electrophilic substitution.
  • Selectivity Control :

  • Use pH-controlled environments (pH 4–6) to minimize hydrolysis during functionalization.
  • Activate the carboxylic acid group with DCC/DMAP to direct reactivity toward amide bond formation .

Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no observed activity) be resolved in studies involving this compound?

  • Troubleshooting Framework :

Verify compound purity (e.g., via LC-MS to rule out degradation products).

Assess assay conditions: Enzyme activity may vary with buffer ionic strength (e.g., Tris-HCl vs. phosphate) or co-solvents (e.g., DMSO ≤1% v/v).

Conduct dose-response curves (0.1–100 µM) to identify non-linear effects .

Q. What computational methods (e.g., QSPR, DFT) are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • Quantum Chemical Modeling :

  • Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces for docking studies.
  • Apply QSPR models to predict logP (experimental: 2.8 ± 0.3) and solubility .
    • Molecular Dynamics : Simulate ligand-protein binding (e.g., with GROMACS) to identify key residues in enzyme active sites .

Q. What strategies mitigate degradation during long-term stability studies under physiological conditions?

  • Accelerated Stability Testing :

  • Store samples in PBS (pH 7.4) at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC.
  • Add antioxidants (0.01% BHT) or lyophilize to enhance stability .

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications at the carbamoyl or benzoic acid positions?

  • SAR Workflow :

Synthesize analogs with electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups on the phenyl ring.

Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett σ values to quantify electronic effects .

Q. What experimental protocols validate the compound’s role as a chelating agent or metal-binding scaffold?

  • Spectroscopic Titration :

  • Titrate with Cu²⁺/Zn²⁺ in methanol and monitor shifts in UV-Vis spectra (e.g., ligand-to-metal charge transfer bands at 300–400 nm).
  • Calculate binding constants (logK) via Benesi-Hildebrand plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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